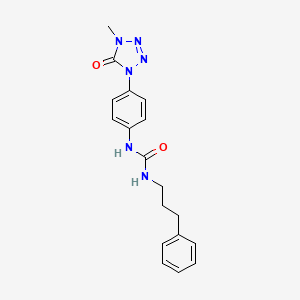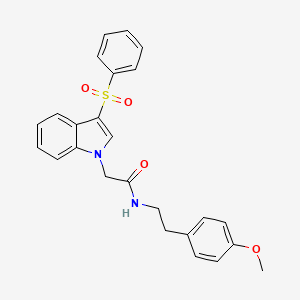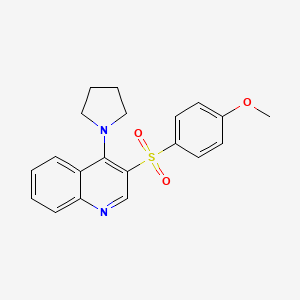![molecular formula C16H19ClN4O2 B2881077 1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one CAS No. 2411262-82-1](/img/structure/B2881077.png)
1-[3-(2-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of 1,2,4-triazole, a heterocyclic compound containing two carbon and three nitrogen atoms . It is part of a class of compounds that have shown promising anticancer properties . The 1,2,4-triazole ring is a key component in many pharmaceuticals due to its ability to form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of this compound involves the creation of novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows the compound to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its anticancer properties . The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 121–123 °C . Its IR spectrum shows peaks at 3133.7 (C–H stretch, aromatic), 2926.1 (C-H, aliphatic), 1723.8 (C = O, ketone), 1587.1 (C = N), 1294.1, 1248.1 (C–N stretch, aromatic), 1149.0 (Ar-Cl) .Safety and Hazards
Propriétés
IUPAC Name |
1-[3-(2-benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]-2-chloropropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-12(17)16(22)20-7-8-23-10-14(20)15-18-11-19-21(15)9-13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEZZWXOJVWKOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1C2=NC=NN2CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-Benzyl-1H-1,2,4-triazol-5-yl)morpholino)-2-chloropropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethyl-1-[3-(morpholine-4-sulfonyl)-phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2880994.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2880997.png)

![5-Tert-butyl-N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2881000.png)
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)

![2-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)acrylaldehyde O-methyloxime](/img/structure/B2881005.png)
![4-Ethyl-2-[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B2881007.png)


![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)

